![molecular formula C8H11N5O B15214339 7-butoxy-2H-triazolo[4,5-d]pyrimidine CAS No. 92333-32-9](/img/structure/B15214339.png)
7-butoxy-2H-triazolo[4,5-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a triazole ring fused to a pyrimidine ring, with a butoxy group attached at the 7th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 7-butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
化学反应分析
Types of Reactions
7-Butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity
作用机制
The mechanism of action of 7-butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyrimidine structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to a pyrimidine ring, offering different chemical properties and applications.
Uniqueness
7-Butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the presence of the butoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications .
属性
CAS 编号 |
92333-32-9 |
|---|---|
分子式 |
C8H11N5O |
分子量 |
193.21 g/mol |
IUPAC 名称 |
7-butoxy-2H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C8H11N5O/c1-2-3-4-14-8-6-7(9-5-10-8)12-13-11-6/h5H,2-4H2,1H3,(H,9,10,11,12,13) |
InChI 键 |
BWEUMQHIWPXOMS-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=NC=NC2=NNN=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


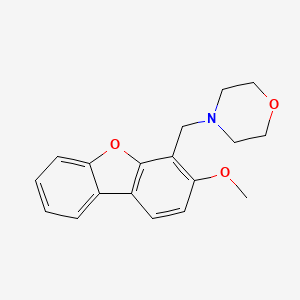
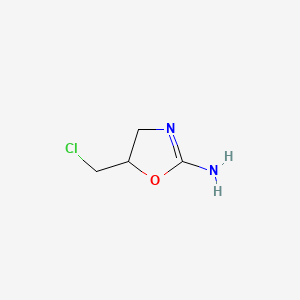
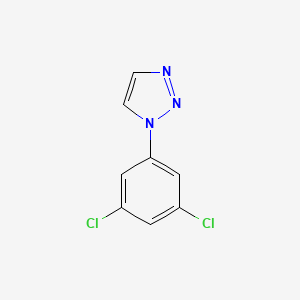
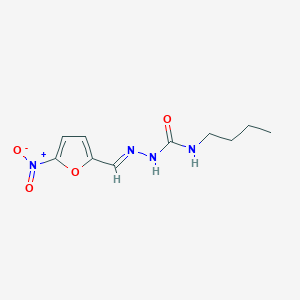
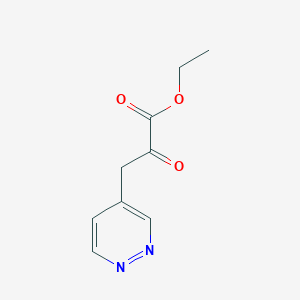

![3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15214291.png)
![N-[(3,4-Dichlorophenyl)methyl]-5-(pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15214305.png)
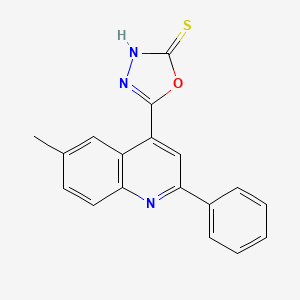
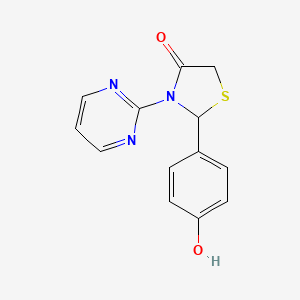
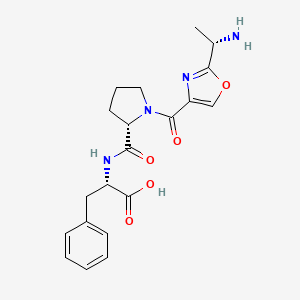
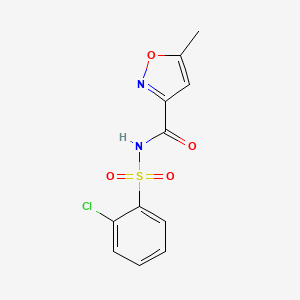
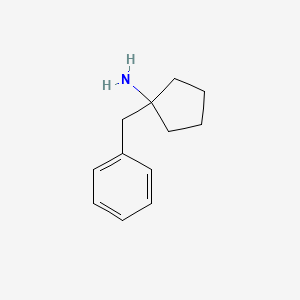
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
